molecular formula C20H22N3O2+ B1211318 Makaluvamine P CAS No. 377085-54-6

Makaluvamine P

Cat. No. B1211318
M. Wt: 336.4 g/mol
InChI Key: OLEMIURMTKKFSE-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Makaluvamine P is a member of indoles.
Makaluvamine P is a natural product found in Zyzzya fuliginosa with data available.

Scientific Research Applications

  • Antioxidant Activity : Makaluvamines, including makaluvamine P, have been studied for their antioxidant properties. Makaluvamine J, a related compound, has shown potential in reducing mitochondrial damage and acting as an activator of Nrf2, leading to improved antioxidant defenses in neuronal cells (Alonso et al., 2016).

  • Interaction with DNA and Proteins : Studies on makaluvamines, including their charged forms (protonated or methylated), have focused on their interaction with DNA, specifically in the context of cancer cell treatment. Their stability and reactivity potential have been analyzed using quantum chemistry methods, revealing insights into their mode of action (Kone et al., 2020), (Diomandé et al., 2018).

  • Anticancer Activity : Various studies have focused on the anticancer properties of makaluvamine analogs. These compounds have shown effectiveness against various cancer cell lines, including lung and breast cancer. Their mechanisms include inducing apoptosis, cell cycle arrest, and activation of key molecular pathways (Nadkarni et al., 2009), (Wang et al., 2009).

  • Structural and Synthesis Studies : Research has also been conducted on the synthesis of makaluvamine analogs and the structural aspects that contribute to their biological activity. This includes exploring different substituents and modifications to enhance their therapeutic potential (Bouclé et al., 2015), (Shinkre et al., 2007).

  • Antimalarial and Antibacterial Activities : Makaluvamine compounds have shown promise in antimalarial and antibacterial applications. For instance, certain makaluvamines displayed potent activity against Plasmodium falciparum, the parasite responsible for malaria (Davis et al., 2012). Additionally, their ability to inhibit biofilm formation of Streptococcus mutans suggests potential in dental caries prevention (Nijampatnam et al., 2014).

properties

CAS RN

377085-54-6

Product Name

Makaluvamine P

Molecular Formula

C20H22N3O2+

Molecular Weight

336.4 g/mol

IUPAC Name

10-[2-(4-hydroxyphenyl)ethylamino]-2,7-dimethyl-2-aza-7-azoniatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraen-11-one

InChI

InChI=1S/C20H21N3O2/c1-22-10-8-14-12-23(2)19-18(14)17(22)11-16(20(19)25)21-9-7-13-3-5-15(24)6-4-13/h3-6,11-12,24H,7-10H2,1-2H3/p+1

InChI Key

OLEMIURMTKKFSE-UHFFFAOYSA-O

SMILES

CN1C=C2CC[N+](=C3C2=C1C(=O)C(=C3)NCCC4=CC=C(C=C4)O)C

Canonical SMILES

CN1C=C2CC[N+](=C3C2=C1C(=O)C(=C3)NCCC4=CC=C(C=C4)O)C

synonyms

makaluvamine P

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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